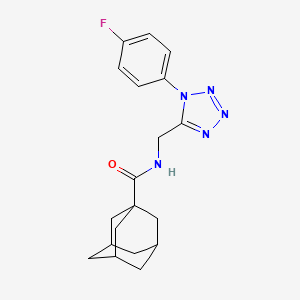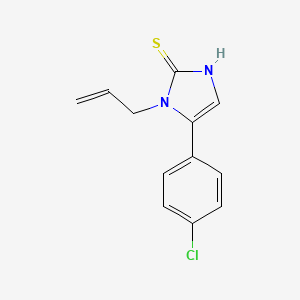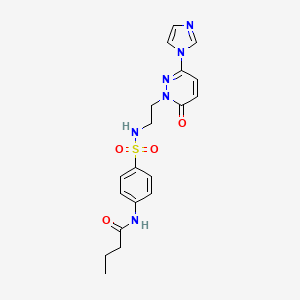
N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Imidazole can be synthesized using several methods. One of the common methods is the Debus-Radziszewski imidazole synthesis, which involves reacting methylglyoxal with ammonia and formaldehyde . Another method involves the reaction of hydroxyacetone and formamide in ammonia .
Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The molecular formula of imidazole is C3N2H4 .
Chemical Reactions Analysis
Imidazole can undergo various chemical reactions. For instance, it can be synthesized from 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . It is highly soluble in water . The molecular weight of imidazole is 68.077 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The compound N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide and its derivatives have been studied for their potential in synthesis and biological activities. The compound's synthesis and the antimicrobial activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds have been explored, providing insights into the structural and spectral characteristics of these compounds and their potential use against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Evaluation
Additionally, the synthesis, structural characterization, and anticancer evaluation of pyrazole derivatives have been conducted, revealing the potential of these compounds in inhibiting the growth of Ehrlich ascites carcinoma cells, offering a promising avenue for the development of novel anticancer drugs (El-Gaby, Ghorab, Ismail, Abdel-Gawad, & Aly, 2017).
Antibacterial Evaluation
Furthermore, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been studied, highlighting the compound's potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-2-3-18(26)22-15-4-6-16(7-5-15)30(28,29)21-11-13-25-19(27)9-8-17(23-25)24-12-10-20-14-24/h4-10,12,14,21H,2-3,11,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPPNSITBNDWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)
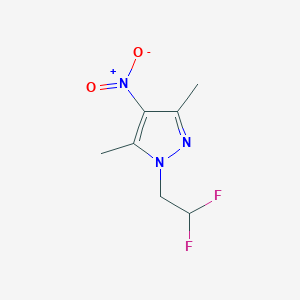
![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)
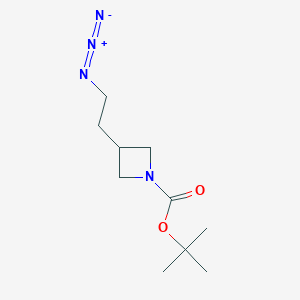
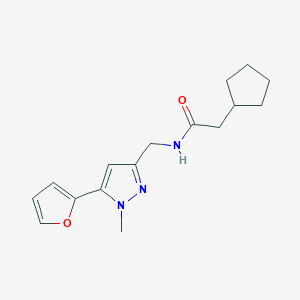
methanone](/img/structure/B2534544.png)
![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)
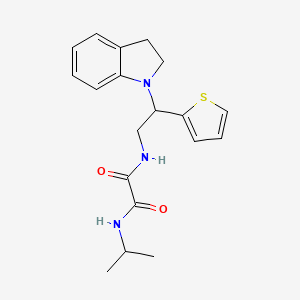
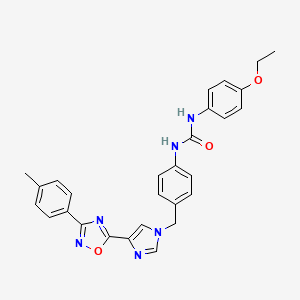
![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)
